Ethyltriphenylphosphonium bromide

Overview

Description

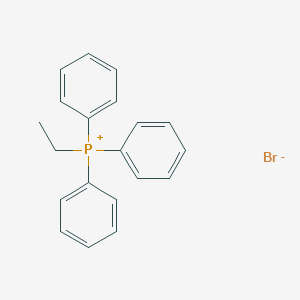

Ethyltriphenylphosphonium bromide (ETPB; molecular formula C₂₀H₂₀BrP, molecular weight 371.26 g/mol) is a quaternary phosphonium salt widely used in synthetic chemistry and materials science. Its structure consists of a central phosphorus atom bonded to three phenyl groups, an ethyl group, and a bromide counterion . ETPB is notable for its role as a Wittig reagent, enabling the formation of carbon-carbon double bonds via ylide intermediates . Additionally, it serves as a catalyst in polymerization reactions, such as epoxy resin advancement , and as a nucleating agent in polymer crystallization .

Key applications include:

- Organic synthesis: Formation of alkenes (e.g., cis-anethole synthesis via Wittig olefination ), azulene derivatives , and pheromone analogs .

- Polymer modification: Enhancing toughness in polylactic acid (PLA)/acrylonitrile butadiene styrene (ABS) blends when combined with SAN-GMA copolymers .

- Industrial catalysis: Selective advancement of epoxy resins under stable reaction conditions .

Preparation Methods

Traditional Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution Under High-Pressure Conditions

The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with ethyl bromide in an organic solvent under elevated temperature and pressure. As detailed in a 2015 patent , the procedure follows three stages:

-

Reaction Initiation :

-

Post-Reaction Processing :

-

Drying and Recrystallization :

Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (PPh₃:EtBr) | 1:1.2–1:1.5 | Excess EtBr reduces side products |

| Reaction Temperature | 140–150°C | Higher temps accelerate kinetics |

| Pressure | 10–12 kg/cm² | Prevents solvent volatilization |

Solvent Optimization for Sustainable Synthesis

Transition to Bio-Based Solvents

Recent studies prioritize replacing volatile organic compounds (VOCs) like benzene with sustainable alternatives. A 2025 ACS Sustainable Chemistry & Engineering study demonstrated:

-

Isopropanol outperformed 12 solvents in ETPB synthesis due to:

-

Multiobjective Optimization :

Comparative Solvent Performance :

| Solvent | Yield (%) | Purity (%) | Environmental Impact (EI) |

|---|---|---|---|

| Acetonitrile | 94.2 | 99.1 | Moderate (EI = 2.8) |

| Isopropanol | 76.1 | 98.5 | Low (EI = 1.2) |

| Benzene | 89.0 | 97.8 | High (EI = 4.5) |

Recrystallization and Purification Techniques

Single vs. Multi-Step Recrystallization

Post-synthesis purification significantly affects product quality:

-

Single Recrystallization :

-

Water-Assisted Recrystallization :

Purity vs. Solvent Consumption :

| Method | Purity (%) | Solvent Used (L/kg ETPB) |

|---|---|---|

| Acetonitrile Reflux | 99.56 | 8.2 |

| Water Crystallization | 98.5 | 4.7 |

Environmental and Economic Considerations

Solvent Recycling and Cost Analysis

The ACS study highlighted isopropanol’s recyclability:

-

Closed-Loop Systems :

Cost Breakdown (Per Kilogram ETPB) :

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| Raw Materials | 420 | 62 |

| Solvent (Recycled) | 45 | 7 |

| Energy | 145 | 21 |

| Waste Treatment | 70 | 10 |

Industrial-Scale Production Protocols

Batch Reactor Configurations

Large-scale synthesis (2000 L reactors) employs:

-

Pressure Reactors :

-

Safety Protocols :

Scale-Up Challenges :

| Issue | Laboratory Scale | Industrial Scale | Mitigation Strategy |

|---|---|---|---|

| Heat Dissipation | Minimal | Significant | Jacketed cooling systems |

| Mixing Efficiency | High | Reduced | Turbine impellers |

| Byproduct Formation | 2–3% | 5–8% | In-line HBr scrubbers |

Chemical Reactions Analysis

Ethyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, forming carbon-carbon bonds.

Wittig Reactions: It is used in Wittig reactions to form alkenes from aldehydes and ketones.

Michael Additions: It can participate in Michael additions, adding nucleophiles to α,β-unsaturated carbonyl compounds.

Common reagents used in these reactions include aldehydes, ketones, and α,β-unsaturated carbonyl compounds. The major products formed are alkenes and substituted carbonyl compounds .

Scientific Research Applications

Chemical Synthesis

Wittig Reaction:

ETPB is widely used as a reagent in the Wittig olefination reaction, where it facilitates the formation of alkenes from aldehydes or ketones. This reaction is crucial in organic synthesis for constructing complex molecular architectures.

Phase Transfer Catalyst:

ETPB acts as an effective phase transfer catalyst, enhancing the efficiency of reactions between immiscible phases. It is particularly useful in the synthesis of phenolic-based epoxy resins and thermosetting powder coatings, where it accelerates curing processes .

Material Science

Rubber Manufacturing:

In the rubber industry, ETPB is employed to improve lubricity and act as a coolant during rubber processing. Its unique properties allow for better performance in tire manufacturing and repair applications .

Polymer Initiators:

ETPB serves as an initiator in polymerization processes, contributing to the production of various polymers with desirable properties. Its ability to facilitate controlled polymerization makes it valuable in creating advanced materials .

Environmental Applications

Oil Spill Cleanup:

One notable application of ETPB is in the remediation of oil spills. The compound can be used to neutralize hazardous substances before cleanup, although caution is necessary due to its explosive nature when mixed with water and exposed to heat .

Cosmetic and Pharmaceutical Uses

Cosmetic Formulations:

ETPB is included in several cosmetic products such as toothpaste, shampoos, and sunscreens. In these applications, it contributes to whitening effects and enhances product stability .

Preservative Role:

In pharmaceuticals, ETPB acts as a preservative, extending the shelf life of medicinal products by preventing degradation .

Data Table: Summary of ETPB Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Wittig Reaction | Forms alkenes from aldehydes/ketones |

| Material Science | Phase Transfer Catalyst | Enhances epoxy resin curing |

| Rubber Manufacturing | Improves lubricity in processing | |

| Environmental Remediation | Oil Spill Cleanup | Neutralizes hazardous substances; explosive when wet |

| Cosmetic Industry | Toothpaste, Shampoos, Sunscreens | Provides whitening effects and product stability |

| Pharmaceutical Industry | Preservative | Extends shelf life of medicinal products |

Case Studies

Case Study 1: Wittig Reaction Efficiency

Research indicates that using ETPB in the Wittig reaction leads to higher yields compared to other phosphonium salts. For instance, a study demonstrated an 83% yield when ETPB was used with cinnamaldehyde under optimized conditions .

Case Study 2: Environmental Impact Assessment

A field study on oil spill remediation highlighted the effectiveness of ETPB in neutralizing harmful compounds before cleanup operations. The study noted that while ETPB facilitated oil dispersion, its explosive potential required stringent safety measures during application .

Mechanism of Action

The mechanism of action of ethyltriphenylphosphonium bromide in organic synthesis relies on its ability to undergo nucleophilic substitution reactions and form carbon-carbon bonds. As a catalyst, it activates substrates and facilitates the formation of new chemical bonds by coordinating with reactants and stabilizing reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Compounds

Phosphonium salts vary in reactivity, solubility, and application based on substituents and counterions. Below is a detailed comparison of ETPB with structurally related compounds:

Alkyltriphenylphosphonium Salts

Key Findings :

- Alkyl chain length : Shorter chains (e.g., methyl) reduce steric hindrance but may lower thermal stability. ETPB’s ethyl group balances reactivity and stability .

- Counterion effects : Bromide (ETPB) offers better solubility in organic solvents compared to iodide or acetate derivatives .

Fluorinated and Aromatic Derivatives

Key Findings :

- Fluorinated derivatives exhibit superior biological activity but are less effective in Wittig reactions due to electronic effects .

- Tetraphenylphosphonium bromide lacks an alkyl chain, reducing its utility in alkene synthesis .

Catalytic Performance in Epoxy Resin Advancement

A study comparing phosphonium catalysts for epoxy resin synthesis revealed:

| Catalyst | Softening Point (°C) | Reaction Stability | Reference |

|---|---|---|---|

| This compound | 85–90 | High | |

| Ethyltriphenylphosphonium acetate | 80–85 | Moderate | |

| Tetraphenylphosphonium bromide | 90–95 | Low |

ETPB provided transparent products with moderate softening points , outperforming acetate complexes in stability and tetraphenyl derivatives in process control .

Biological Activity

Ethyltriphenylphosphonium bromide (ETPB), a quaternary phosphonium salt with the molecular formula CHBrP, is widely recognized for its significant role in organic synthesis and its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

ETPB is a white crystalline powder with a melting point ranging from 206°C to 210°C. It is soluble in methanol and slightly soluble in water, acetone, and isopropanol . Its applications extend beyond mere synthesis; it serves as a catalyst in various chemical reactions, including:

- Wittig olefination

- Phase-transfer catalysis

- Synthesis of D-amino acids from L-cysteine-derived thiazolidines

- Preparation of cycloalkanoindolines through diastereoselective intramolecular reactions .

Antitumor Activity

Research indicates that ETPB exhibits potential antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. For instance, ETPB has been noted for its effectiveness against multidrug-resistant cancer cells, which is a significant challenge in oncology. The compound's mechanism appears to involve interference with cellular processes critical for tumor growth and survival .

The biological activity of ETPB is thought to be linked to its interaction with cellular membranes and proteins. It is known to affect the permeability of cell membranes, which can lead to alterations in drug absorption and efficacy. Additionally, ETPB has been identified as a substrate for P-glycoprotein (P-gp), a protein that plays a crucial role in drug transport across cell membranes . This interaction may enhance the bioavailability of co-administered therapeutic agents.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Pharmacokinetic Studies :

| Property | Value |

|---|---|

| CAS Number | 1530-32-1 |

| Molecular Weight | 371.26 g/mol |

| Melting Point | 206°C - 210°C |

| Solubility | Soluble in methanol |

| Flash Point | >200°C |

| Odor | Odorless |

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits growth in vitro |

| Membrane Interaction | Alters permeability |

| P-glycoprotein Substrate | Enhances bioavailability |

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of ETPB in organic chemistry?

ETPB is widely used as a reagent in Wittig reactions to generate alkenes. It reacts with strong bases (e.g., NaH, KOtBu) to form ethylidenetriphenylphosphorane ylides, which subsequently react with carbonyl compounds (aldehydes/ketones) to form alkenes . For example, in the synthesis of styrenes, ETPB-derived ylides enable stereoselective alkene formation, critical for constructing complex organic frameworks . Additionally, ETPB is utilized in Horner-Wadsworth-Emmons olefinations , Mizoroki-Heck cyclizations , and Tsuji-Trost cascades , demonstrating its versatility in C–C bond formation .

Q. What safety protocols are essential when handling ETPB?

ETPB is classified as hazardous (Hazard Codes: 6.1D, 9.3C), requiring:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a dry, cool environment, away from oxidizers .

- Waste Disposal : Follow institutional guidelines for phosphonium salts.

Advanced Research Questions

Q. How does ETPB enhance reaction efficiency in polymer blend modifications?

In PLA/ABS blends , ETPB acts as a catalyst to improve interfacial adhesion between polymers. When combined with SAN-GMA copolymers, it accelerates epoxide-carboxyl reactions, doubling impact resistance. The mechanism involves ETPB’s phase-transfer properties, which stabilize reactive intermediates and reduce activation energy . Researchers should monitor reaction kinetics via FT-IR or rheometry to optimize catalyst loading (typically 0.5–2 wt%) and avoid over-stabilization, which can reduce toughness .

Q. How can ETPB be employed in designing deep eutectic solvents (DES)?

ETPB forms hydrogen-bonded DES with carboxylic acids (e.g., gentisic acid). At a 1:1 molar ratio, ETPB/GA-DES exhibits a eutectic point with enhanced thermal stability (decomposition >200°C) and low viscosity, making it suitable for green synthesis. Characterization involves FT-IR (to confirm H-bonding), TGA (thermal stability), and NMR (molecular interactions) .

Q. What methodologies are used to resolve contradictions in ETPB’s dual roles (reactant vs. catalyst)?

ETPB’s role depends on reaction context:

- Reactant : In Wittig reactions, stoichiometric ETPB is consumed to form ylides.

- Catalyst : In DES or polymer systems, it facilitates proton transfer without being consumed.

To distinguish, track ETPB via 31P NMR or quantify unreacted ETPB post-synthesis using HPLC .

Q. Contradiction Analysis

Reported Variability in Catalytic Efficiency

Some studies report ETPB as highly effective in DES synthesis , while others note limited activity in non-polar media. This discrepancy arises from ETPB’s solvent-dependent ionic dissociation . In polar solvents (e.g., THF), ETPB fully dissociates, enhancing catalytic activity. Researchers should pre-screen solvents using conductivity measurements to validate compatibility .

Properties

IUPAC Name |

ethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883687 | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1530-32-1 | |

| Record name | Ethyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylfosfonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONIUM, ETHYLTRIPHENYL-, BROMIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85V84UL5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.